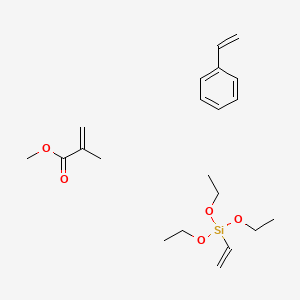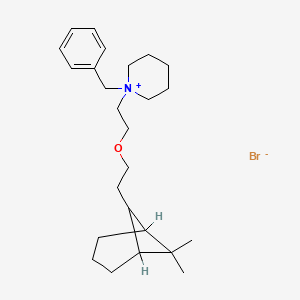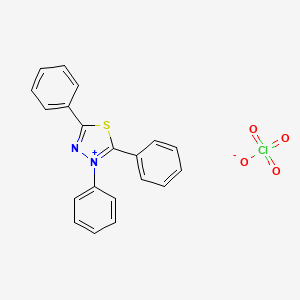
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The perchlorate salt form of this compound adds to its stability and solubility, making it a valuable candidate for further research and application.
準備方法
The synthesis of 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further processed to obtain the perchlorate salt. The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace one of the substituents on the thiadiazole ring. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol derivative .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Its stability and solubility make it useful in the development of new materials, including polymers and coatings.
作用機序
The mechanism by which 1,3,4-thiadiazolium, 2,3,5-triphenyl-, perchlorate exerts its effects is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The compound may inhibit bacterial growth by binding to key enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis by disrupting mitochondrial function or inhibiting specific signaling pathways .
類似化合物との比較
1,3,4-Thiadiazolium, 2,3,5-triphenyl-, perchlorate can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-amine: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its perchlorate salt form, which enhances its stability and solubility, making it more suitable for certain applications compared to its analogs .
特性
CAS番号 |
32869-19-5 |
|---|---|
分子式 |
C20H15ClN2O4S |
分子量 |
414.9 g/mol |
IUPAC名 |
2,3,5-triphenyl-1,3,4-thiadiazol-3-ium;perchlorate |
InChI |
InChI=1S/C20H15N2S.ClHO4/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
JGZOZOWMRXCXSV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



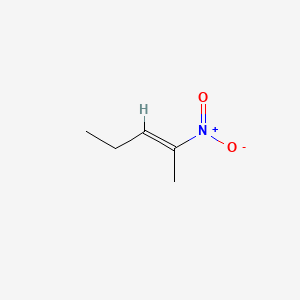
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

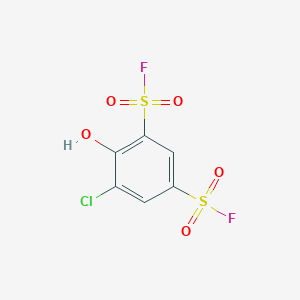
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)

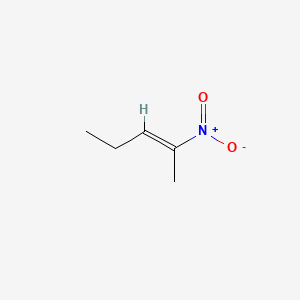
![10-Methoxynaphtho[2,1-b][1,5]naphthyridine](/img/structure/B14688027.png)
